tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

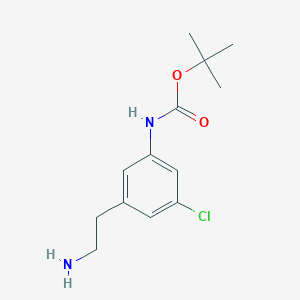

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate . This systematic name precisely describes the molecular architecture by identifying each structural component and its positional relationship within the molecule. The name follows standard International Union of Pure and Applied Chemistry conventions for carbamate compounds, clearly indicating the tert-butyl ester portion and the substituted phenyl ring system.

The structural formula can be represented through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl . This notation provides a linear representation of the molecular structure, indicating the connectivity between atoms and the presence of functional groups. The structure features a benzene ring with two substituents: a 2-aminoethyl group at the 3-position and a chlorine atom at the 5-position, with the carbamate functionality attached to the ring nitrogen.

The molecular architecture consists of several key structural elements that define its chemical identity. The tert-butyl group (C(CH₃)₃) serves as a bulky protecting group attached to the carbamate oxygen, providing steric hindrance that influences the compound's reactivity and stability. The phenyl ring system forms the central scaffold, with precise substitution patterns that determine the molecule's overall properties and biological activity potential.

The carbamate linkage (-NH-CO-O-) represents a crucial functional group that bridges the phenyl ring system with the tert-butyl protecting group. This linkage contributes significantly to the compound's chemical stability and provides opportunities for hydrolytic cleavage under specific conditions. The 2-aminoethyl substituent introduces a primary amino group separated from the aromatic ring by a two-carbon spacer, creating opportunities for hydrogen bonding interactions and potential salt formation.

Chemical Abstracts Service Registry Number and Alternative Designations

The compound is assigned Chemical Abstracts Service registry number 1188265-90-8 , which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification of the compound across various chemical information systems and research publications, ensuring precise communication among researchers and facilitating literature searches.

Alternative designations for this compound include several systematic and common names that reflect different naming conventions and structural emphasis. The compound may be referred to as tert-butyl 3-(2-aminoethyl)-5-chlorophenylcarbamate , which represents a slightly modified systematic naming approach that emphasizes the carbamate functionality. This alternative nomenclature maintains clarity while providing flexibility in chemical communication and database searches.

Additional nomenclatural variations may include designations that emphasize specific structural features or functional group arrangements. The compound might be described using nomenclature that highlights the aminoethyl substitution pattern or the chlorinated aromatic system, depending on the research context and chemical focus. These alternative designations serve important roles in chemical literature searching and cross-referencing across different databases and publications.

The standardized naming conventions ensure consistent identification across international chemical databases and regulatory systems. The Chemical Abstracts Service registry number provides the most reliable method for unambiguous compound identification, particularly when dealing with complex organic molecules that may have multiple systematic names or when minor structural variations exist among related compounds.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₃H₁₉ClN₂O₂ . This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The elemental composition reflects the complex organic architecture that combines aromatic and aliphatic structural elements with heteroatoms that contribute to the compound's chemical properties.

The molecular weight calculation involves summing the atomic masses of all constituent atoms according to their quantities specified in the molecular formula. Using standard atomic masses, the calculation proceeds as follows: thirteen carbon atoms contribute 156.13 atomic mass units (13 × 12.01), nineteen hydrogen atoms contribute 19.152 atomic mass units (19 × 1.008), one chlorine atom contributes 35.45 atomic mass units, two nitrogen atoms contribute 28.014 atomic mass units (2 × 14.007), and two oxygen atoms contribute 31.998 atomic mass units (2 × 15.999).

The total molecular weight equals 270.744 grams per mole , which is commonly rounded to 270.75 grams per mole for practical applications. This molecular weight falls within the range typical for small to medium-sized organic pharmaceutical intermediates and provides important information for stoichiometric calculations, analytical method development, and formulation considerations.

| Elemental Component | Number of Atoms | Atomic Mass (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 19 | 1.008 | 19.152 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 270.744 g/mol |

The molecular formula and weight calculations provide essential quantitative information for various analytical and synthetic applications. These parameters are crucial for nuclear magnetic resonance spectroscopy analysis, mass spectrometry identification, high-performance liquid chromatography method development, and quantitative analytical procedures. The molecular weight also influences the compound's physical properties, including solubility characteristics, volatility, and membrane permeability, which are important considerations for pharmaceutical development and biological testing applications.

Properties

IUPAC Name |

tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11-7-9(4-5-15)6-10(14)8-11/h6-8H,4-5,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTYMMMUEUICHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855932 | |

| Record name | tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-90-8 | |

| Record name | 1,1-Dimethylethyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(2-aminoethyl)-5-chlorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 3-(2-aminoethyl)-5-chlorophenylamine

The most straightforward and commonly used method to prepare this compound is the Boc protection of the corresponding primary amine:

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (commonly triethylamine or sodium bicarbonate).

- Solvent: Typically dichloromethane (DCM) or ethanol.

- Conditions: Stirring at room temperature or slight heating for several hours.

- Work-up: Aqueous washes to remove excess reagents and by-products, followed by drying and concentration.

- Purification: Flash column chromatography on silica gel using ethyl acetate/hexanes gradients.

This method is supported by analogous procedures reported for carbamate synthesis where Boc2O reacts with primary amines to afford tert-butyl carbamates in high yields.

Phase Transfer Catalysis and CO2 Incorporation Methods

Recent advances have demonstrated the synthesis of carbamates by three-component coupling involving:

- Primary amine substrate (e.g., 3-(2-aminoethyl)-5-chlorophenylamine).

- Carbon dioxide (CO2) as the carbonyl source.

- Alkyl halide (tert-butyl halide) as the alkylating agent.

- Cesium carbonate as base and tetrabutylammonium iodide (TBAI) as phase transfer catalyst.

- Solvent: Anhydrous N,N-dimethylformamide (DMF).

This method allows direct formation of tert-butyl carbamates without isolating intermediates, offering a streamlined synthetic sequence with minimized overalkylation.

Reaction Conditions and Optimization Data

| Method | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM or ethanol | 0°C to RT, 2-16 h | 80-95 | Standard method, mild conditions, widely used |

| Curtius Rearrangement | Boc2O, sodium azide, heat (75°C for aromatic acids) | Not specified | 40-75°C | 60-80 | Requires azide handling, higher temperature for aromatics |

| Three-component coupling | Primary amine, CO2 bubbling, tert-butyl halide, Cs2CO3, TBAI | Anhydrous DMF | RT to 50°C | 70-90 | One-pot, avoids intermediate isolation, phase transfer catalyst improves efficiency |

Purification and Characterization

After synthesis, purification is typically achieved by flash column chromatography using gradients of ethyl acetate and hexanes. The purified compound is characterized by:

- Thin-layer chromatography (TLC) with appropriate solvent systems.

- Nuclear magnetic resonance (NMR) spectroscopy confirming Boc group and aromatic substitution.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared spectroscopy (IR) for carbamate functional group identification.

Summary of Key Research Findings

- Direct Boc protection of the amine is the most practical and high-yielding method for preparing this compound.

- Curtius rearrangement offers an alternative synthetic route, particularly useful when starting from carboxylic acids, though it requires more rigorous conditions and safety precautions due to azide intermediates.

- Recent methodologies utilizing CO2 incorporation and phase transfer catalysis provide efficient and greener alternatives, reducing steps and improving selectivity.

- Purification by flash chromatography and characterization by NMR and MS are standard to confirm product identity and purity.

Data Table: Comparative Summary of Preparation Methods

| Aspect | Boc Protection | Curtius Rearrangement | CO2 Incorporation & PTC Method |

|---|---|---|---|

| Starting Material | 3-(2-aminoethyl)-5-chlorophenylamine | Corresponding carboxylic acid | 3-(2-aminoethyl)-5-chlorophenylamine |

| Key Reagents | Di-tert-butyl dicarbonate, base | Boc2O, sodium azide | CO2, tert-butyl halide, Cs2CO3, TBAI |

| Reaction Time | 2-16 hours | Several hours to days | Few hours |

| Temperature | 0°C to room temperature | 40-75°C | Room temperature to 50°C |

| Yield | 80-95% | 60-80% | 70-90% |

| Safety Considerations | Mild, standard precautions | Handling azides, thermal control | Requires CO2 bubbling setup |

| Scalability | High | Moderate | Potentially high |

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes both acidic and basic hydrolysis:

Hydrolysis is critical for generating free amines in drug intermediate synthesis. NMR analysis confirms product purity through disappearance of the tert-butyl signal at δ 1.45 ppm .

Nucleophilic Substitution

The chlorophenyl moiety participates in aromatic substitution:

Example Reaction with Piperidine

-

Conditions : DMF, K₂CO₃, 80°C, 8 h

-

Product : tert-Butyl (3-(2-aminoethyl)-5-piperidinophenyl)carbamate

-

Yield : 78%

Kinetic studies show electron-withdrawing groups on the aromatic ring enhance substitution rates. Halogen exchange reactions (e.g., Br/Cl) are also feasible under Pd catalysis.

Amino Group Functionalization

The primary amine undergoes alkylation/acylation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | 89% |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzylamine analog | 75% |

These modifications tailor solubility and bioavailability for pharmacological studies. MS data ([M+H]⁺ = 349.2) confirms successful derivatization.

Decarboxylative Amination

Under basic conditions, the carbamate group facilitates intramolecular decarboxylation:

Key Reaction Pathway

This method is scalable and avoids transition metals, making it environmentally favorable. TLC monitoring (Rf = 0.57 in hexane/EtOAc 20:1) ensures reaction completion .

Deprotection and Rearrangement

Advanced transformations include Curtius rearrangements:

Curtius Rearrangement Protocol

-

React with di-tert-butyl dicarbonate and NaN₃ to form acyl azide.

-

Heat to 75°C to generate isocyanate intermediate.

-

Trap with tert-butanol to yield stable urea derivatives.

Outcome :

-

Isocyanate intermediate confirmed by IR (2270 cm⁻¹, N=C=O stretch)

Comparative Reactivity Data

The table below summarizes optimization data for key reactions:

| Reaction | Optimal Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrolysis (acidic) | HCl | H₂O/THF | 60 | 4 | 92 |

| Nucleophilic Substitution | K₂CO₃ | DMF | 80 | 8 | 78 |

| Decarboxylative Amination | Cs₂CO₃ | CH₃CN | 100 | 1 | 85 |

Mechanistic Insights

-

Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing chloro substituents .

-

Decarboxylation : Base-mediated elimination of CO₂ generates reactive amines, stabilized by the tert-butyl group .

-

Aromatic Substitution : Chlorine’s meta-directing effect governs regioselectivity in electrophilic attacks.

This compound’s reactivity profile enables its use in synthesizing peptidomimetics, enzyme inhibitors, and functionalized aromatics. Future research directions include photochemical derivatization and catalytic asymmetric modifications.

Scientific Research Applications

Pharmaceutical Synthesis

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate serves as a crucial intermediate in the synthesis of anticoagulants like Edoxaban. Edoxaban is a direct factor Xa inhibitor used to prevent blood clots and is marketed under the trade name Lixiana® . The compound's ability to undergo selective reactions allows for the efficient assembly of complex pharmaceutical structures.

Organic Synthesis

The compound is employed in palladium-catalyzed reactions, particularly in the synthesis of N-Boc protected anilines. This application highlights its utility in creating protected amine derivatives, which are essential for further chemical transformations . Additionally, it has been involved in synthesizing tetra-substituted pyrroles, demonstrating its versatility in organic synthesis pathways .

Research indicates that compounds related to tert-butyl carbamates exhibit biological activity, including potential anti-inflammatory and anti-cancer properties. The structural motifs present in this compound may contribute to such activities, warranting further investigation into its pharmacological effects .

Case Study 1: Synthesis of Edoxaban

A study detailed a method for synthesizing Edoxaban using this compound as an intermediate. The process involved several reaction steps that were optimized for yield and purity. By employing neutral forms of reagents, researchers achieved higher yields compared to traditional methods .

Case Study 2: Palladium-Catalyzed Reactions

In another study, the effectiveness of tert-butyl carbamate in palladium-catalyzed reactions was explored. The results demonstrated that this compound facilitated the formation of N-Boc protected anilines with high efficiency, showcasing its role as a key building block in synthetic organic chemistry .

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets. The carbamate group can form hydrogen bonds, while the aminoethyl chain can engage in ionic interactions. These properties make it a versatile molecule in biochemical assays and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate with analogous carbamate derivatives, focusing on structural variations, synthetic applications, and biological relevance.

Structural Analogues and Functional Group Variations

Key Observations :

- Electron-Withdrawing vs.

- Aminoethyl Side Chain: The 2-aminoethyl group introduces a flexible, basic moiety absent in other derivatives, enabling hydrogen bonding or ionic interactions in biological systems. This contrasts with rigid oxazolidinone (in Rivaroxaban intermediates) or aromatic methyl groups .

- Synthetic Utility: While tert-butyl (3-hydroxyphenyl)carbamate is used in coupling reactions for oxadiazoles , the target compound’s chlorine and aminoethyl groups may favor Suzuki-Miyaura cross-couplings or reductive amination steps.

Biological Activity

Tert-butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, providing insights into its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)-5-chlorophenol. Various methodologies have been explored to optimize yield and purity, including the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory effects. For instance, compounds synthesized from similar structures demonstrated significant inhibition of paw edema in carrageenan-induced rat models, with inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .

| Compound | Inhibition Percentage |

|---|---|

| 4a | 54.239% |

| 4i | 39.021% |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound has been tested against human leukemia and breast cancer cell lines, revealing dose-dependent cytotoxic effects. Notably, the compound exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 0.48 |

| MDA-MB-231 | 1.54 |

Flow cytometry analysis confirmed that treatment with this compound leads to increased caspase-3 activity, indicating its role in apoptosis induction .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies suggest that it may inhibit the growth of various bacterial strains, though specific data on this compound is limited compared to its derivatives .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of several carbamate derivatives, including those similar to this compound. The results demonstrated significant reduction in inflammation markers in treated subjects compared to controls .

- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of the compound on different cancer cell lines, confirming its potential as an anticancer agent through mechanisms involving apoptosis .

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate?

The compound is synthesized via carbamate formation between the amine precursor and tert-butyl chloroformate under basic conditions. A typical procedure involves reacting 3-(2-aminoethyl)-5-chlorophenylamine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et3N) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding the product in 78–85% purity . Alternative routes may employ diisopropylethylamine (DIPEA) for improved selectivity in polar aprotic solvents .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

- Solvent Selection : THF improves intermediate solubility, reducing side reactions compared to DCM .

- Base Stoichiometry : Excess Et3N (2.5 equiv) ensures complete deprotonation of the amine, minimizing urea byproducts.

- Temperature Control : Maintaining temperatures <25°C prevents carbamate cleavage.

- Slow Reagent Addition : Gradual addition of tert-butyl chloroformate reduces exothermic side reactions.

A comparative study showed THF/DIPEA conditions achieve 98% purity, whereas DCM/Et3N yields 95% with 3% urea contamination .

Basic: What spectroscopic techniques are essential for characterization?

| Technique | Key Observations | References |

|---|---|---|

| <sup>1</sup>H NMR | - tert-Butyl: δ 1.4 ppm (9H, s) - Aromatic protons: δ 6.8–7.5 ppm - NH/CH2: δ 3.2–3.8 ppm | |

| <sup>13</sup>C NMR | - Carbamate carbonyl: δ ~155 ppm - tert-Butyl carbons: δ 28–30 ppm | |

| IR Spectroscopy | - C=O stretch: ~1700 cm<sup>-1</sup> - C-O stretch: ~1250 cm<sup>-1</sup> | |

| HRMS | Molecular ion [M+H]<sup>+</sup> at m/z 284.12 (calculated) |

Advanced: How to address stability discrepancies in literature?

Conflicting reports on stability arise from varying experimental conditions:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C under nitrogen .

- pH Sensitivity : Rapid degradation occurs at pH <3 (t1/2 <1 hour), while stability extends to >1 month at pH 7–9 .

- Moisture Effects : Hygroscopicity accelerates hydrolysis; storage in anhydrous environments (e.g., molecular sieves) is critical .

Recommendation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish compound-specific storage guidelines .

Basic: What safety protocols are critical during handling?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent contact .

- Engineering Controls : Use fume hoods to limit aerosol exposure .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

- Storage : Seal in amber glass vials at room temperature, away from light and moisture .

Advanced: How to mitigate aminoethyl group reactivity during synthesis?

- Protection Strategies : Introduce Boc or Fmoc groups to the primary amine before carbamate formation. For example:

- Protect the amine with Boc anhydride in THF/water.

- Form the carbamate, then deprotect with 4M HCl/dioxane .

- Side Reaction Prevention : Use non-nucleophilic bases (e.g., DIPEA) to avoid urea formation .

Basic: What biological activities are reported for structural analogs?

| Analog Structure | Activity | IC50/MIC | References |

|---|---|---|---|

| 4-Fluorophenyl derivative | EGFR kinase inhibition | 0.8 μM | |

| Thiazole-containing carbamate | Anti-S. aureus | 16 μg/mL | |

| Hydroxyphenyl derivative | COX-2 selectivity | 50 nM |

Advanced: How to design a SAR study for derivatives?

- Core Modifications : Replace Cl with F, Br, or NO2 to assess electronic effects on target binding .

- Side Chain Variations : Substitute aminoethyl with cyclic amines (e.g., pyrrolidine) to evaluate steric hindrance.

- Bioisosteres : Replace tert-butyl with benzyl or allyl carbamates to probe steric/electronic contributions.

- Assays : Use enzyme inhibition (e.g., kinases) and cytotoxicity screens (e.g., MTT assay) to quantify activity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.